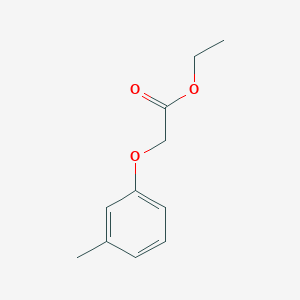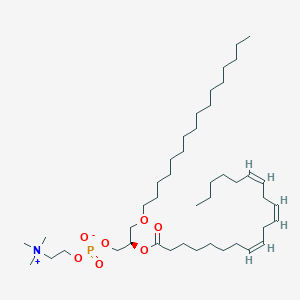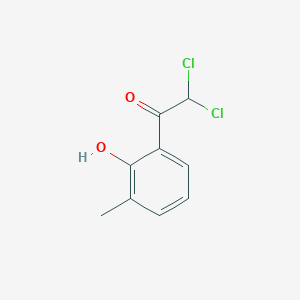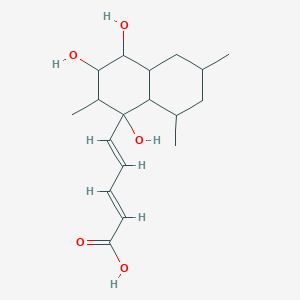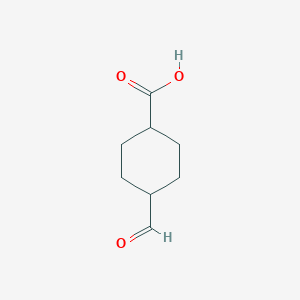
4-Formylcyclohexane-1-carboxylic acid
Übersicht
Beschreibung
4-Formylcyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H12O3 . It has an average mass of 156.179 Da and a monoisotopic mass of 156.078644 Da . It is also known by other names such as 4-Formylcyclohexancarbonsäure in German, Acide 4-formylcyclohexanecarboxylique in French, and Cyclohexanecarboxylic acid, 4-formyl- .
Molecular Structure Analysis
The molecular structure of 4-Formylcyclohexane-1-carboxylic acid consists of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in databases like ChemSpider .Wissenschaftliche Forschungsanwendungen
Acidic Properties and Structure-Activity Relationships
- Research on the acidity of weak acids like 4-Formylcyclohexane-1-carboxylic acid and its derivatives, such as bicyclo[2.2.2]octane-1-carboxylic acids, provides insights into the structural factors influencing acid strength. These studies use theoretical calculations to understand how different substituents affect acidity, contributing to a better understanding of molecular behavior in various chemical environments (Wiberg, 2002).
Synthesis and Applications in Metal-Organic Frameworks (MOFs)
- The construction of metal-organic frameworks (MOFs) using derivatives of 4-Formylcyclohexane-1-carboxylic acid, such as N,N',N"-1,3,5-triazine-2,4,6-triyltris(cis-4-aminocyclohexane-carboxylic acid), has been explored. These MOFs exhibit unique properties like water chains within their structure and strong photoluminescence, making them potential candidates for applications in materials science and photonic devices (Han et al., 2019).
Design and Synthesis in Polymer Chemistry
- The field of polymer chemistry has seen the use of 4-Formylcyclohexane-1-carboxylic acid derivatives in the design and synthesis of hydrophilic aliphatic polyesters. These substances are synthesized through processes like the Baeyer−Villiger oxidation of cyclohexanone derivatives, showcasing the versatility of 4-Formylcyclohexane-1-carboxylic acid in creating functionally diverse polymeric materials (Trollsås et al., 2000).
Applications in Chiral Solvating Agents
- A study on novel NMR chiral solvating agents derived from (1R,2R)-diaminocyclohexane demonstrates the potential of 4-Formylcyclohexane-1-carboxylic acid derivatives in enantiodiscrimination for chiral carboxylic acids. These compounds offer improved performance compared to traditional solvating agents, indicating their significance in stereochemical analysis and pharmaceutical research (Yang et al., 2006).
Catalytic Applications
- The catalytic applications of 4-Formylcyclohexane-1-carboxylic acid derivatives have been researched, particularly in processes like the hydrogenation of 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids. These studies highlight the potential of such derivatives in catalytic reactions, impacting areas like chemical synthesis and industrial processing (Bin, 2010).
Eigenschaften
IUPAC Name |
4-formylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-5-6-1-3-7(4-2-6)8(10)11/h5-7H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCHYASVGZWRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621309 | |
| Record name | 4-Formylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylcyclohexane-1-carboxylic acid | |
CAS RN |
145195-03-5 | |
| Record name | 4-Formylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



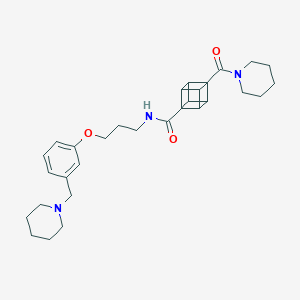
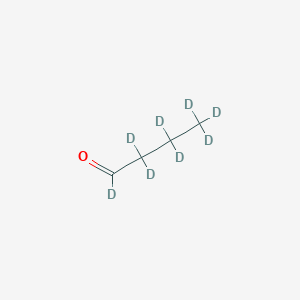
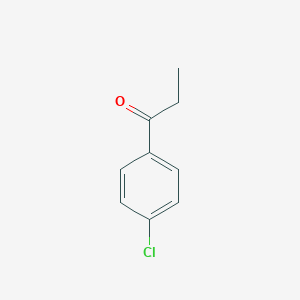
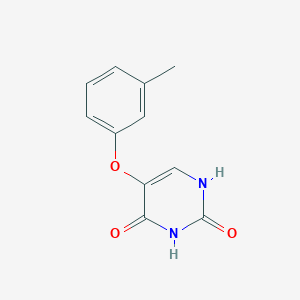
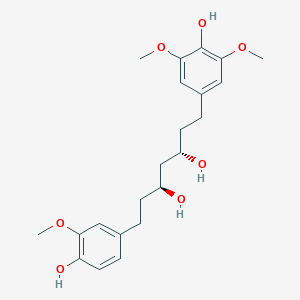
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)
